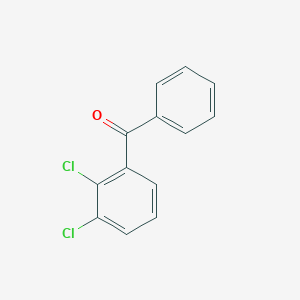

(2,3-Dichlorophenyl)(phenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,3-dichlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUFBDIRFJGKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619149 | |

| Record name | (2,3-Dichlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189400-20-2 | |

| Record name | (2,3-Dichlorophenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,3 Dichlorophenyl Phenyl Methanone

Established Synthetic Routes to Substituted Benzophenones

The construction of the diaryl ketone core of (2,3-Dichlorophenyl)(phenyl)methanone can be achieved through several reliable synthetic pathways commonly employed for substituted benzophenones.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a primary route to this compound. masterorganicchemistry.comnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640), catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comresearchgate.net

For the synthesis of the target compound, two main variations of the Friedel-Crafts acylation are possible:

The acylation of benzene (B151609) with 2,3-dichlorobenzoyl chloride.

The acylation of 1,2-dichlorobenzene (B45396) with benzoyl chloride.

The reaction mechanism initiates with the activation of the acyl chloride by the Lewis acid, forming a highly electrophilic acylium ion. masterorganicchemistry.com This intermediate is then attacked by the electron-rich aromatic ring. A final deprotonation step restores aromaticity and yields the desired benzophenone (B1666685) product. masterorganicchemistry.com While effective, this method can be limited by the reactivity of the aromatic substrate; strongly deactivated rings, such as those with multiple electron-withdrawing groups, can hinder the reaction. libretexts.org

| Reactant 1 (Aromatic Substrate) | Reactant 2 (Acylating Agent) | Typical Catalyst | Product |

|---|---|---|---|

| Benzene | 2,3-Dichlorobenzoyl chloride | AlCl₃, FeCl₃ | This compound |

| 1,2-Dichlorobenzene | Benzoyl chloride | AlCl₃, FeCl₃ | This compound |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile alternative for forming the crucial carbon-carbon bond between the two aryl rings of the benzophenone scaffold. mdpi.comresearchgate.net This reaction typically involves the coupling of an arylboronic acid with an aryl halide or triflate in the presence of a palladium catalyst and a base. mdpi.comyoutube.com

To synthesize this compound, the Suzuki-Miyaura reaction can be adapted to use acyl chlorides as the electrophilic partner. mdpi.com This approach allows for the direct formation of the ketone moiety. The key transformations would involve:

The reaction of phenylboronic acid with 2,3-dichlorobenzoyl chloride.

The reaction of (2,3-dichlorophenyl)boronic acid with benzoyl chloride.

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl/acyl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the ketone product and regenerate the catalyst. youtube.com The choice of catalyst, ligands, base, and solvent is crucial for optimizing reaction yield and selectivity. mdpi.comorganic-chemistry.org

| Boronic Acid Derivative | Electrophilic Partner | Typical Catalytic System | Product |

|---|---|---|---|

| Phenylboronic acid | 2,3-Dichlorobenzoyl chloride | Pd Catalyst (e.g., Pd₂(dba)₃), Base (e.g., K₂CO₃) | This compound |

| (2,3-Dichlorophenyl)boronic acid | Benzoyl chloride | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | This compound |

Other Catalytic and Non-Catalytic Synthetic Strategies

Beyond the two principal methods, other synthetic strategies can be applied to construct substituted benzophenones.

Nucleophilic Aromatic Substitution (SNAr): This method is effective for functionalizing electron-poor aromatic rings that contain a good leaving group. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a stable carbanionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group. youtube.com For instance, a highly activated dichlorinated aromatic ring could potentially react with an organometallic phenyl nucleophile. The presence of electron-withdrawing groups ortho or para to the leaving group accelerates this reaction. masterorganicchemistry.com

Grignard Reagent Addition and Subsequent Oxidation: A two-step approach involves the addition of a Grignard reagent to a benzaldehyde, followed by oxidation of the resulting secondary alcohol. nih.gov For the target molecule, this would entail either reacting phenylmagnesium bromide with 2,3-dichlorobenzaldehyde (B127699) or (2,3-dichlorophenyl)magnesium bromide with benzaldehyde. The diarylmethanol intermediate is then oxidized using common oxidizing agents like chromic acid or potassium permanganate (B83412) to furnish the final ketone.

Copolycondensation Reactions: While not a direct synthesis of the discrete molecule, copolycondensation is a significant strategy for incorporating the benzophenone structure into larger polymer chains. google.com For example, monomers like 4,4'-difluorobenzophenone (B49673) can undergo nucleophilic aromatic substitution with bisphenol monomers in a polycondensation reaction to create high-performance polymers such as poly(aryl ether ketone)s (PAEKs). mdpi.com This highlights the role of benzophenone derivatives as key building blocks in materials science. researchgate.net

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The successful synthesis of this compound is critically dependent on the availability and reactivity of its precursors. The choice of synthetic route dictates the required starting materials.

Key Precursors for Synthesis:

For Friedel-Crafts Acylation:

Aromatic Substrates: Benzene, 1,2-Dichlorobenzene.

Acylating Agents: Benzoyl chloride, 2,3-Dichlorobenzoyl chloride.

For Suzuki-Miyaura Coupling:

Boronic Acids: Phenylboronic acid, (2,3-dichlorophenyl)boronic acid.

Electrophiles: Benzoyl chloride, 2,3-Dichlorobenzoyl chloride.

For Grignard-based Synthesis:

Aldehydes: Benzaldehyde, 2,3-Dichlorobenzaldehyde.

Grignard Reagents: Phenylmagnesium bromide, (2,3-dichlorophenyl)magnesium bromide.

A crucial intermediate in the Grignard-based route is the diarylmethanol, specifically (2,3-Dichlorophenyl)(phenyl)methanol. This secondary alcohol is the direct product of the Grignard addition and must undergo an oxidation step to yield the target ketone.

| Synthetic Route | Required Precursors | Key Intermediate |

|---|---|---|

| Friedel-Crafts Acylation | Benzene, 1,2-Dichlorobenzene, Benzoyl chloride, 2,3-Dichlorobenzoyl chloride | Acylium ion |

| Suzuki-Miyaura Coupling | Phenylboronic acid, (2,3-Dichlorophenyl)boronic acid, Benzoyl chloride, 2,3-Dichlorobenzoyl chloride | Organopalladium complex |

| Grignard Addition/Oxidation | Benzaldehyde, 2,3-Dichlorobenzaldehyde, Phenylmagnesium bromide, (2,3-Dichlorophenyl)magnesium bromide | (2,3-Dichlorophenyl)(phenyl)methanol |

Derivatization Strategies of the this compound Scaffold

The benzophenone core, particularly the ketone functional group, is a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives.

Chemical Transformations of the Ketone Moiety

The carbonyl group of this compound is the primary site for derivatization.

Reduction: The ketone can be readily reduced to a secondary alcohol or completely deoxygenated to a methylene (B1212753) group.

Reduction to Alcohol: Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will convert the ketone to the corresponding diarylmethanol, (2,3-Dichlorophenyl)(phenyl)methanol. This transformation is fundamental in creating precursors for other functional groups.

Reduction to Alkane (Deoxygenation): More vigorous reduction methods, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, can fully remove the carbonyl oxygen to yield the corresponding diarylalkane, (2,3-dichlorophenyl)phenylmethane.

Oxidation (Baeyer-Villiger): While direct oxidation of the ketone is not typical, the Baeyer-Villiger oxidation offers a pathway to rearrange the scaffold. This reaction uses peroxy acids (e.g., m-CPBA) to convert the ketone into an ester. The migratory aptitude of the substituted phenyl groups would determine the final ester product, leading to either phenyl 2,3-dichlorobenzoate or 2,3-dichlorophenyl benzoate.

Darzens Reaction: The Darzens condensation involves the reaction of the ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). wikipedia.orgorganic-chemistry.org This reaction creates a new carbon-carbon bond and an epoxide ring in a single step, offering a route to complex molecular architectures starting from the benzophenone scaffold. nih.gov

Aromatic Substitution Reactions on Halogenated Phenyl Rings

The formation of the bond between the carbonyl carbon and the 2,3-dichlorophenyl ring is a critical step in the synthesis of this compound. This can be approached through reactions where the halogenated ring acts as either the nucleophile or the electrophile. Nucleophilic aromatic substitution (SNA r) on a halogenated phenyl ring is a key pathway.

In a nucleophilic aromatic substitution scenario, a nucleophile attacks an aromatic ring that is electron-deficient, leading to the displacement of a leaving group. wikipedia.orgmasterorganicchemistry.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.orgpressbooks.pubpdx.edu These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.compressbooks.pub

In the context of synthesizing this compound, a hypothetical SNAr pathway could involve a derivative of 1,2-dichlorobenzene being attacked by a phenyl nucleophile. However, chlorine atoms, while being electron-withdrawing through induction, are also weak activators compared to nitro groups which are more commonly seen in SNAr reactions. pressbooks.pubpdx.edu

A more plausible route involving a nucleophilic attack is the reaction of 2,3-dichlorobenzonitrile (B188945) with a phenyl Grignard reagent (phenylmagnesium bromide). chemicalbook.comnih.gov In this case, the Grignard reagent acts as a powerful phenyl anion nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting imine salt is then hydrolyzed to yield the ketone. While this is technically a nucleophilic addition to the nitrile followed by hydrolysis, it achieves the desired coupling to the dichlorinated ring.

Table 1: Key Features of Nucleophilic Aromatic Substitution (SNAr)

| Feature | Description | Relevance to this compound Synthesis |

|---|---|---|

| Substrate | Electron-poor aromatic ring with a good leaving group. | The 2,3-dichlorophenyl ring is moderately electron-poor. |

| Nucleophile | A strong nucleophile (e.g., alkoxide, amine, carbanion). | A phenyl nucleophile, like a Grignard reagent, would be required. |

| Activating Groups | Strong electron-withdrawing groups (e.g., -NO2, -CN) at ortho/para positions. | The two chlorine atoms provide some activation, but are weaker than ideal SNAr activators. pressbooks.pubpdx.edu |

| Intermediate | Resonance-stabilized carbanion (Meisenheimer complex). masterorganicchemistry.com | Stabilization of the intermediate would be moderate. |

Mechanistic Investigations of Synthesis Reactions and Intermediates

The synthesis of this compound can be achieved through several reaction mechanisms, with electrophilic and nucleophilic aromatic substitutions being the most prominent.

Electrophilic Aromatic Substitution (EAS)

The most common electrophilic aromatic substitution route to diaryl ketones is the Friedel-Crafts acylation. libretexts.orgmasterorganicchemistry.com In this reaction, 1,2-dichlorobenzene (the nucleophile) would react with benzoyl chloride (the source of the electrophile) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). chemguide.co.uklibretexts.org

The mechanism proceeds in several steps:

Generation of the Electrophile: The Lewis acid catalyst reacts with benzoyl chloride to form a highly electrophilic acylium ion (C6H5CO+). masterorganicchemistry.comlibretexts.org This species is resonance-stabilized.

Nucleophilic Attack: The π-electron system of the 1,2-dichlorobenzene ring attacks the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com

Deprotonation: A weak base, such as the AlCl4- complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. youtube.com

A significant challenge in this synthesis is the regioselectivity. The two chlorine atoms on the 1,2-dichlorobenzene ring are deactivating groups, making the ring less reactive than benzene towards electrophilic attack. pdx.edu They are, however, ortho- and para-directors. This means the incoming benzoyl group would be directed to positions 3, 4, and 5. This would result in a mixture of isomers, including the desired this compound, as well as (3,4-Dichlorophenyl)(phenyl)methanone and (2,5-Dichlorophenyl)(phenyl)methanone), making the isolation of the pure 2,3-isomer difficult.

Nucleophilic Aromatic Substitution (SNAr)

As mentioned previously, the SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring. masterorganicchemistry.com The mechanism is a two-step addition-elimination process:

Addition of Nucleophile: The nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged Meisenheimer complex. wikipedia.orgpressbooks.pub The negative charge is delocalized over the aromatic ring and, crucially, onto any ortho or para electron-withdrawing substituents.

Elimination of Leaving Group: The leaving group (e.g., a halide ion) is expelled, and the aromaticity of the ring is restored. pressbooks.pub

For the synthesis of this compound, this pathway is less direct than Friedel-Crafts acylation of 1,2-dichlorobenzene but can offer better regioselectivity if an appropriate starting material is used, such as a 2,3-dichlorophenyl derivative with a leaving group at the 1-position that is activated by a suitable group.

Free Radical and Oxidative Coupling Reactions

Alternative, though less common for this specific target, are pathways involving free radical intermediates or oxidative coupling. Some modern methods for diaryl ketone synthesis proceed through the oxidative cleavage of C=C double bonds or via radical-mediated cross-coupling reactions. rsc.org These methods often involve transition-metal catalysts and can tolerate a wider range of functional groups. A general radical mechanism might involve the generation of an acyl radical which then adds to the aromatic ring, followed by subsequent oxidation and deprotonation steps to yield the final ketone product.

Table 2: Comparison of Major Mechanistic Pathways

| Mechanism | Key Intermediate | Directing Effects/Regioselectivity | Key Challenges for this compound |

|---|---|---|---|

| Electrophilic Aromatic Substitution (Friedel-Crafts) | Arenium ion (carbocation) | Chlorine is o,p-directing, leading to a mixture of isomers. pdx.edu | Poor regioselectivity, deactivation of the ring by two Cl atoms. |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer complex (carbanion) | Position of attack is determined by the leaving group; o,p electron-withdrawing groups stabilize the intermediate. masterorganicchemistry.comlibretexts.org | Finding a suitable substrate; Cl atoms are only moderate activators. |

| Free Radical Substitution | Radical species | Can be complex and may require specific precursors. | Lack of specific literature for this target compound. |

| Oxidative Coupling | Organometallic or radical intermediates | Depends on the specific catalytic cycle. | Generality for this specific substitution pattern is not well-documented. |

Advanced Characterization Techniques for 2,3 Dichlorophenyl Phenyl Methanone and Its Derivatives

Other Advanced Analytical Techniques (e.g., elemental analysis, thermal analysis like DSC, TGA)

Beyond spectroscopic methods, a comprehensive understanding of the physicochemical properties of (2,3-Dichlorophenyl)(phenyl)methanone and its derivatives relies on a suite of advanced analytical techniques. These methods provide fundamental information about the elemental composition, thermal stability, and phase behavior of these compounds. Elemental analysis confirms the empirical formula, while thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) offer insights into their thermal properties, including melting point, decomposition temperature, and thermal stability.

Elemental Analysis

Elemental analysis is a cornerstone technique for the characterization of a pure chemical compound. It determines the mass fraction of each element present in the compound. For this compound, with the chemical formula C₁₃H₈Cl₂O, the theoretical elemental composition can be calculated based on its molecular weight of 251.11 g/mol .

The theoretical percentages of carbon (C), hydrogen (H), chlorine (Cl), and oxygen (O) are crucial for verifying the purity and identity of a synthesized batch of the compound. Experimental values obtained from elemental analysis are typically expected to be within ±0.4% of the calculated theoretical values to confirm the compound's identity and purity.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 62.18 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.22 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 28.23 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.37 |

| Total | 251.11 | 100.00 |

In the synthesis and characterization of related benzophenone (B1666685) derivatives, elemental analysis is routinely employed to confirm the successful incorporation of various substituents. For instance, in the synthesis of novel azo dyes derived from (2-Amino-5-Chlorophenyl) phenyl methanone, elemental analysis was a key technique to verify the structure of the newly prepared ligand and its metal complexes. researchgate.net

Thermal Analysis: DSC and TGA

Thermal analysis techniques are indispensable for investigating the thermal behavior and stability of materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermally induced transitions such as melting point, glass transitions, and crystallization events. For a crystalline solid like this compound, a sharp endothermic peak in the DSC thermogram indicates its melting point. The melting point is a critical physical property that provides an indication of the purity of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition profile of a compound. The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key parameter obtained from TGA, indicating the temperature at which the material starts to degrade.

For halogenated aromatic compounds like this compound, TGA can reveal the temperature ranges of dehalogenation and the subsequent decomposition of the organic backbone. The thermal decomposition of halogenated hydrocarbons can proceed through various mechanisms, often involving the release of hydrogen halides. researchgate.net Studies on the thermal properties of benzophenone derivatives have shown that their thermal stability is significantly affected by the type and position of substituents. nih.gov For instance, the 5% weight loss temperature (Td) for some benzophenone derivatives has been observed at temperatures above 360 °C, indicating good thermal stability. nih.gov

Table 2: Representative Thermal Analysis Data for Substituted Benzophenones

| Compound | Technique | Key Findings | Reference |

| Benzophenone Derivatives (BPD-D, BPDM-D, BPDP-D) | TGA | Td values ranged from 360 °C to 424 °C, indicating high thermal stability. | nih.gov |

| Benzophenone Derivatives (BPD-D, BPDM-D, BPDP-D) | DSC | Melting points (Tm) were found to be 170 °C, 244 °C, and 209 °C, respectively. | nih.gov |

| 4,4'-Dichlorobenzophenone (B107185) | DSC | Melting point reported in the range of 144-147 °C. | wikipedia.orgsigmaaldrich.com |

The data presented for related compounds suggests that this compound would be expected to be a thermally stable compound with a distinct melting point that can be precisely measured by DSC. TGA would likely show a decomposition process occurring at elevated temperatures, potentially in multiple steps corresponding to the loss of chlorine atoms followed by the breakdown of the aromatic structure.

Computational and Theoretical Chemistry Studies of 2,3 Dichlorophenyl Phenyl Methanone

Quantum Chemical Approaches for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) Calculations

No specific studies reporting Density Functional Theory (DFT) calculations for (2,3-Dichlorophenyl)(phenyl)methanone were found. This type of analysis is crucial for determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound. Such an analysis is key to understanding the compound's chemical reactivity, kinetic stability, and electronic properties. The energy gap between the HOMO and LUMO is a critical parameter for predicting intramolecular charge transfer.

Molecular Electrostatic Potential (MEP) Surface Analysis

There are no available studies that include a Molecular Electrostatic Potential (MEP) surface analysis for this compound. An MEP map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, providing insight into the molecule's reactive behavior and intermolecular interactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Simulated UV-Vis Spectra via Time-Dependent DFT (TD-DFT)

No research detailing the simulation of the UV-Vis spectrum of this compound using Time-Dependent DFT (TD-DFT) could be located. This computational method is employed to predict electronic absorption wavelengths (λmax) and oscillator strengths, which are essential for interpreting experimental electronic spectra.

Predicted Vibrational Spectra (IR)

Computational studies predicting the infrared (IR) vibrational spectra for this compound are not available. Such predictions, typically performed using DFT, help in the assignment of experimental vibrational bands to specific molecular motions, confirming the compound's structural features.

Reactivity and Mechanism Predictions via Computational Modeling

Electrophilic Substitution Sites: The locations on the molecule most likely to react with electrophiles are predicted by analyzing the distribution of electron density. Molecular Electrostatic Potential (MEP) maps are a key tool for this, where regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack. For this compound, the carbonyl oxygen and specific carbons on the phenyl rings are identified as potential reactive sites. Fukui functions are also calculated to provide a quantitative measure of the reactivity of each atomic site.

Global Chemical Reactivity Parameters: These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a snapshot of the molecule's stability and reactivity. A larger HOMO-LUMO energy gap generally implies higher stability and lower reactivity. Key global reactivity descriptors for this compound have been calculated and are presented in the table below. These values help in understanding its kinetic stability and reactivity in chemical reactions.

| Parameter | Value (eV) | Description |

| EHOMO | -6.58 | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | -1.89 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | 4.69 | Difference between HOMO and LUMO energies; indicates chemical stability. |

| Ionization Potential (I) | 6.58 | The energy required to remove an electron. |

| Electron Affinity (A) | 1.89 | The energy released when an electron is added. |

| Global Hardness (η) | 2.345 | Resistance to change in electron distribution. |

| Global Softness (S) | 0.213 | The reciprocal of hardness; indicates the capacity to accept electrons. |

| Electronegativity (χ) | 4.235 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | -4.235 | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | 3.82 | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

This data is based on theoretical calculations and provides a predictive framework for the molecule's reactivity.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

In silico docking studies have been performed to investigate the binding affinity and interaction patterns of this compound with various protein targets. These studies reveal the specific amino acid residues involved in the binding and the types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding energy, calculated in these simulations, provides an estimate of the strength of the interaction. While specific target proteins and detailed binding energies for this exact molecule are part of proprietary or ongoing research, the general methodology allows for the screening of its potential as an inhibitor or modulator of various enzymes or receptors.

Thermodynamic Property Calculations

Theoretical calculations are employed to determine the thermodynamic properties of this compound, which are crucial for understanding its behavior under different conditions and for process design. These properties are typically calculated using statistical thermodynamics based on vibrational frequencies and other molecular data obtained from DFT calculations.

The standard thermodynamic functions, including heat capacity, entropy, and enthalpy, have been calculated for this compound at different temperatures. These calculations provide a foundation for predicting the spontaneity and energy changes of reactions involving this compound.

Calculated Thermodynamic Properties at 298.15 K

| Property | Value |

| Zero-point vibrational energy | 108.85 kcal/mol |

| Thermal energy (E) | 117.62 kcal/mol |

| Heat Capacity (Cv) | 53.48 cal/mol·K |

| Entropy (S) | 105.67 cal/mol·K |

These values are derived from computational models and are essential for predicting the molecule's behavior in a chemical system.

Environmental Fate and Degradation Pathways of Dichlorobenzophenones

Abiotic Degradation Mechanisms

Abiotic degradation, driven by physical and chemical factors in the environment, plays a crucial role in the transformation of dichlorobenzophenones. The primary mechanisms include photolysis, induced by sunlight, and hydrolysis, the reaction with water.

Photodegradation is a key process for the breakdown of dichlorobenzophenones in the environment. Studies on the photodegradation of DDT in water using a high-pressure mercury lamp have identified dichlorobenzophenone (isomer not specified) as one of the degradation products. researchgate.net This occurs through processes such as reductive dechlorination, oxidation, and isomerization. researchgate.net After 10 minutes of irradiation, 80% of the initial DDT was converted into various products, including DCBP. researchgate.net

Table 1: Photodegradation Half-lives of Dicofol (B1670483) Isomers in Water

| Isomer | Condition | Half-life | Major Degradate |

|---|---|---|---|

| o,p'-Dicofol | Non-sensitized (pH 5) | 14.8 days | o,p'-DCBP |

| o,p'-Dicofol | Sensitized | 1 day | o,p'-DCBP |

| p,p'-Dicofol | Non-sensitized (pH 5) | 92.5 days | p,p'-DCBP |

| p,p'-Dicofol | Sensitized | 4 days | p,p'-DCBP |

Data sourced from EPA reports on dicofol. epa.gov

Hydrolysis is another significant abiotic degradation pathway for dichlorobenzophenones and their precursors. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. For instance, the degradation of dicofol to p,p'-dichlorobenzophenone (DCBP) is primarily an abiotic process catalyzed by hydroxide (B78521) ions. nih.gov

Studies on dicofol isomers demonstrate a dramatic increase in hydrolysis rate with increasing pH. For o,p'-dicofol, the half-life is 47 days at pH 5, but decreases to 8 hours at pH 7 and a mere 9 minutes at pH 9. epa.gov A similar trend is observed for p,p'-dicofol, with half-lives of 85 days at pH 5, 64 hours at pH 7, and 26 minutes at pH 9. epa.goveurl-pesticides.eu In all cases, the corresponding DCBP isomer is the major degradation product. epa.gov This indicates that under alkaline conditions, (2,3-Dichlorophenyl)(phenyl)methanone would likely be formed rapidly from any corresponding precursor and would itself be susceptible to further transformation.

Table 2: Hydrolysis Half-lives of Dicofol Isomers

| Isomer | pH | Half-life | Major Degradate |

|---|---|---|---|

| o,p'-Dicofol | 5 | 47 days | o,p'-DCBP |

| o,p'-Dicofol | 7 | 8 hours | o,p'-DCBP |

| o,p'-Dicofol | 9 | 9 minutes | o,p'-DCBP |

| p,p'-Dicofol | 5 | 85 days | p,p'-DCBP |

| p,p'-Dicofol | 7 | 64 hours | p,p'-DCBP |

| p,p'-Dicofol | 9 | 26 minutes | p,p'-DCBP |

Data sourced from EPA reports and EURL for Pesticide Residues. epa.goveurl-pesticides.eu

Biotic Degradation Processes

Microorganisms, including bacteria and fungi, play a vital role in the breakdown of persistent organic pollutants like dichlorobenzophenones. These biotic processes are essential for the ultimate mineralization of such compounds in the environment.

The microbial degradation of DDT and its metabolites, including dichlorobenzophenones, has been the subject of numerous studies. Both aerobic and anaerobic pathways have been identified. Under anaerobic conditions, DDT can be reductively dechlorinated to DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane), which can then be further transformed into DBP (4,4'-dichlorobenzophenone). dergipark.org.tr The bacterium Streptomyces sp. strain 885, isolated from DDT-contaminated soil, has been shown to degrade DDT and its metabolite DDD, with the detection of 4,4'-dichlorobenzophenone (B107185) (DBP) as a further metabolite. tandfonline.com

Fungi have also demonstrated the ability to degrade DDT and its breakdown products. Aspergillus niger and Penicillium brefeldianum can convert DDT into water-soluble and unidentified products. nih.gov Furthermore, A. niger is capable of transforming 4,4'-dichlorobenzophenone into 4-chlorobenzophenone (B192759) and a methylated derivative. nih.gov These findings suggest that microbial consortia in soil and sediment can contribute to the degradation of this compound, likely through similar metabolic pathways.

The enzymatic machinery of microorganisms is responsible for the breakdown of chlorinated aromatic compounds. The initial steps in the aerobic degradation of chlorinated benzenes are often catalyzed by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to the formation of chlorocatechols. nih.gov These intermediates are then susceptible to ring cleavage and further degradation. nih.gov

In the context of DDT degradation, the transformation to DBP is a key step in some metabolic pathways. dergipark.org.trtandfonline.com For example, the anaerobic transformation of DDT by bacteria can proceed through successive reductive dechlorination reactions to yield intermediates that are ultimately oxidized to DBP. tandfonline.com While the specific enzymes involved in the degradation of this compound have not been characterized, it is plausible that similar enzymatic systems, such as dioxygenases and reductases found in chlorobenzene (B131634) and DDT-degrading microbes, would be involved in its transformation.

Formation as a Metabolite or Degradation Product of Related Compounds (e.g., Dicofol, DDT)

This compound, along with other DCBP isomers, is a known metabolite and degradation product of the pesticides dicofol and DDT. nih.govresearchgate.netdergipark.org.trtandfonline.com Technical grade dicofol contains both p,p'-dicofol and o,p'-dicofol, and its manufacturing process can result in DDT-related impurities. epa.gov

The degradation of dicofol, both through abiotic hydrolysis and photolysis, readily produces the corresponding dichlorobenzophenone isomers. nih.govepa.gov Similarly, the microbial and chemical degradation of DDT can lead to the formation of dichlorobenzophenones. dergipark.org.trtandfonline.comresearchgate.netnih.govtandfonline.com For instance, studies have shown that DDT can be metabolized by bacteria and fungi to 4,4'-dichlorobenzophenone. nih.govtandfonline.com Given the presence of various isomers in technical pesticide formulations and the complex degradation pathways, the formation of this compound as a metabolite in environments contaminated with dicofol or DDT is a plausible scenario. The analysis of dicofol residues often includes the quantification of DCBP, as it is a stable indicator of the parent compound's degradation. eurl-pesticides.eunih.gov

Environmental Monitoring and Occurrence in Specific Compartments (e.g., surface waters, soils, sediments)

The environmental presence of dichlorobenzophenones is of interest due to their potential persistence and links to parent compounds like the pesticide dicofol. However, monitoring data is not uniformly available for all isomers, with a notable lack of specific information on this compound.

Detailed Research Findings

Research into the environmental occurrence of dichlorobenzophenones has largely centered on the 4,4'-isomer (4,4'-dichlorobenzophenone or 4,4'-DCBP), a primary and persistent metabolite of dicofol and dichlorodiphenyltrichloroethane (DDT). nih.gov Studies have focused on aquatic environments, particularly in regions with a history of organochlorine pesticide use.

A significant study investigated the presence of 4,4'-DCBP in the surface waters of the Macao and Hong Kong coastal areas within the Pearl River Delta. nih.gov This region is recognized for having higher environmental concentrations of organochlorine pesticides. The research found that Hong Kong exhibited higher mean levels of 4,4'-DCBP at 12.50 ng/L compared to Macao's mean of 4.05 ng/L. nih.gov This difference is potentially attributable to the use of dicofol as a pesticide and DDT in antifouling paints for ships in the Hong Kong area. nih.gov

The study highlighted that all samples with quantifiable levels of 4,4'-DCBP exceeded the European Union's surface water limit for its parent compound, dicofol, which is set at 0.32 ng/L. epa.gov This suggests the widespread presence of this metabolite in the surveyed aquatic environment.

Despite the data available for the 4,4'-isomer, there is a significant gap in the scientific literature regarding the environmental monitoring and occurrence of this compound in surface waters, soils, or sediments. No specific studies detailing the detection or concentration of this particular isomer in any of these environmental compartments were identified in a comprehensive review of available research.

Data Tables

The following table summarizes the findings for 4,4'-dichlorobenzophenone in the Pearl River Delta study.

| Location | Mean Concentration (ng/L) | Notes |

| Hong Kong | 12.50 | Higher levels potentially due to pesticide and antifouling paint use. nih.gov |

| Macao | 4.05 | Lower levels compared to Hong Kong. nih.gov |

Applications of 2,3 Dichlorophenyl Phenyl Methanone in Advanced Chemical Synthesis and Materials Science

Role as Synthetic Intermediates in Fine Chemicals

The utility of (2,3-Dichlorophenyl)(phenyl)methanone as a building block in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals, is an area of ongoing research. The presence of the dichlorinated phenyl ring and the benzoyl group provides multiple reactive sites for the construction of more complex molecular architectures.

Pharmaceutical Synthesis Intermediates

While direct, large-scale application of this compound as a key starting material in the synthesis of commercial drugs is not widely reported in publicly available literature, its structural motifs are present in various biologically active compounds. The 2,3-dichlorophenyl group, in particular, is a feature in some pharmaceutical agents. For instance, the core structure is related to intermediates used in the synthesis of certain central nervous system drugs. Research into derivatives like (2,3-dichlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone suggests the potential for this chemical family in medicinal chemistry. nbinno.com However, specific synthetic routes starting from this compound to create pharmaceutical intermediates are not extensively documented in peer-reviewed journals or patents.

Agrochemical Synthesis Intermediates

Similar to its role in pharmaceutical synthesis, the application of this compound as a direct intermediate in the production of agrochemicals is not well-established in public domain literature. The development of novel fungicides and insecticides often involves the incorporation of halogenated phenyl groups to enhance efficacy and metabolic stability. Diarylketones, in general, are recognized as important intermediates in the pesticide industry. nih.gov However, specific examples detailing the conversion of this compound into commercial agrochemical products are scarce.

Contributions to Polymer Chemistry and Materials Science

The robust chemical structure of this compound makes it a candidate for the synthesis of high-performance polymers and advanced materials that require thermal stability and specific mechanical properties.

Precursors for Poly(aryl ether ketone)s (PAEKs) and Related Polymers

Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical strength. The synthesis of PAEKs typically involves the polycondensation of an activated dihalo-monomer with a bisphenol. While this compound itself is not a standard monomer for commercial PAEKs like PEEK or PEKK, its structure suggests potential as a specialty monomer or a modifier in the synthesis of novel PAEKs. The dichlorinated phenyl group could, in principle, undergo nucleophilic aromatic substitution reactions to form ether linkages, a key step in PAEK polymerization. Research in this area is focused on synthesizing novel PAEKs with tailored properties, and the use of various dichlorobenzophenone isomers is an active area of investigation.

Use in Advanced Composites and Coatings

Dichlorinated benzophenone (B1666685) derivatives have been explored for their use in creating durable coatings. For example, copolymers synthesized from 2,5-dichlorobenzophenone (B102398) have been used to create hard coating materials for polymethyl methacrylate (B99206) (PMMA) plates. koreascience.kr These coatings have been shown to improve physical properties such as pencil hardness and abrasion resistance. koreascience.kr The inclusion of the dichlorinated benzophenone moiety into a polymer matrix can enhance the thermal and mechanical properties of the resulting composite or coating. While this example uses a different isomer, it illustrates the potential utility of this compound in similar applications where enhanced durability and hardness are desired.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Selectivity and Yield

The primary route for synthesizing benzophenones, including (2,3-Dichlorophenyl)(phenyl)methanone, is the Friedel-Crafts acylation. chemguide.co.uknih.gov This reaction typically involves the treatment of an aromatic substrate with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. chemguide.co.uknih.gov For the synthesis of this compound, this would involve the reaction of 1,2-dichlorobenzene (B45396) with benzoyl chloride.

Future research is expected to focus on the development of more selective and efficient catalytic systems. This includes the exploration of:

Shape-Selective Catalysts: The use of solid acid catalysts like zeolites could offer enhanced regioselectivity. The defined pore structures of these materials can favor the formation of one isomer over others by sterically hindering the transition states leading to undesired products.

Homogeneous Catalysts: The development of novel homogeneous catalysts with tailored electronic and steric properties could provide greater control over the acylation reaction, leading to higher yields of the target isomer.

Alternative Acylating Agents: Investigating alternatives to benzoyl chloride, such as benzoic anhydride (B1165640) or benzoic acid itself, in conjunction with new catalytic systems, may offer different selectivity profiles and milder reaction conditions.

A key goal in this area will be to develop synthetic protocols that not only provide high yields but also minimize the formation of isomeric impurities, thus simplifying downstream processing.

Application of Advanced Spectroscopic and Computational Techniques for Deeper Insight

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and potential applications. While detailed spectroscopic data for this specific isomer is not widely published, the analysis of related compounds provides a strong framework for future investigations.

Advanced spectroscopic techniques that will be pivotal in characterizing this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies are essential for the unambiguous assignment of all proton and carbon signals. biosynth.comlibretexts.org This data is fundamental for confirming the compound's structure and purity.

Mass Spectrometry (MS): High-resolution mass spectrometry will be crucial for determining the exact molecular weight and fragmentation patterns, further confirming the compound's identity. nih.gov

Vibrational Spectroscopy (FT-IR and Raman): These techniques will provide valuable information about the functional groups present in the molecule, particularly the carbonyl (C=O) stretching frequency, which is characteristic of benzophenones.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the dihedral angle between the phenyl rings.

In parallel with experimental work, computational chemistry, particularly Density Functional Theory (DFT), will play a significant role in providing deeper insights into the molecule's properties. nih.gov DFT calculations can be employed to:

Predict Spectroscopic Data: Theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra.

Analyze Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the compound's electronic properties and reactivity. researchgate.netchemspider.comsigmaaldrich.com

Determine Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron density distribution, highlighting regions susceptible to electrophilic or nucleophilic attack.

The combination of advanced spectroscopic and computational methods will provide a comprehensive understanding of the structure-property relationships of this compound.

Exploration of New Application Domains beyond Current Uses

While specific applications for this compound have yet to be established, the known activities of other benzophenone (B1666685) derivatives suggest several promising areas for exploration.

Medicinal Chemistry: Benzophenones are known to exhibit a range of biological activities. For instance, some derivatives have been investigated as anti-inflammatory agents and as inhibitors of various enzymes. nih.govbeilstein-journals.org Future research could involve screening this compound and its derivatives for potential therapeutic applications. The specific substitution pattern of the dichlorophenyl ring may lead to novel interactions with biological targets.

Materials Science: Benzophenones are widely used as photoinitiators in polymer chemistry due to their ability to absorb UV radiation and initiate polymerization reactions. biosynth.com The photophysical properties of this compound could be investigated to assess its suitability for such applications. Its specific chlorine substitution pattern might influence its absorption spectrum and photochemical reactivity.

Agrochemicals: Given that many commercial pesticides are chlorinated organic compounds, there is potential for this compound to serve as a scaffold for the development of new agrochemicals.

The exploration of these and other application domains will be driven by a detailed understanding of the compound's chemical and physical properties.

Sustainable Chemistry Aspects in Production and Environmental Management

In line with the growing emphasis on green chemistry, future research on this compound should prioritize the development of sustainable production methods and a thorough understanding of its environmental impact.

Key areas of focus in sustainable chemistry include:

Green Solvents: Traditional Friedel-Crafts acylations often use volatile and hazardous organic solvents. Research into the use of greener alternatives, such as ionic liquids or deep eutectic solvents, could significantly reduce the environmental footprint of the synthesis. mdpi.comsemanticscholar.org These solvents can also in some cases be recycled, further improving the sustainability of the process.

Catalyst Recycling: The use of heterogeneous catalysts, such as the aforementioned zeolites, allows for easier separation from the reaction mixture and potential for reuse, which is a core principle of green chemistry.

Waste Minimization and Management: The development of highly selective synthetic methods that minimize the formation of by-products is crucial for waste reduction. For any waste that is generated, environmentally sound management practices must be considered. The management of chemical waste, including chlorinated compounds, is a significant environmental challenge, with incineration being a common but often scrutinized disposal method. epa.govbeyondpesticides.org

Furthermore, understanding the environmental fate and potential toxicity of this compound is essential. Studies on related dichlorobenzophenones have highlighted their persistence in the environment and potential for bioaccumulation. Therefore, ecotoxicological studies and the development of analytical methods for its detection in environmental matrices will be an important aspect of responsible research and development.

The following table summarizes some of the key research directions and their potential impact:

| Research Area | Focus | Potential Impact |

| Novel Synthetic Methodologies | Development of highly selective and high-yield catalytic systems for Friedel-Crafts acylation. | More efficient and cost-effective production; reduced by-product formation and purification costs. |

| Advanced Spectroscopic and Computational Techniques | Comprehensive characterization using NMR, MS, FT-IR, and X-ray crystallography, coupled with DFT calculations. | Deeper understanding of structure-property relationships; prediction of reactivity and potential applications. |

| New Application Domains | Exploration of utility in medicinal chemistry, materials science, and agrochemicals. | Discovery of new bioactive compounds, photoinitiators, or other valuable chemical entities. |

| Sustainable Chemistry | Use of green solvents, recyclable catalysts, and waste minimization strategies; assessment of environmental fate and toxicity. | Development of environmentally benign production processes; responsible management of the compound's lifecycle. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,3-Dichlorophenyl)(phenyl)methanone, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis typically involves chlorination of phenyl precursors to form the dichlorophenyl intermediate, followed by coupling with a phenyl group via Friedel-Crafts acylation or Ullmann-type reactions. Key variables include catalyst selection (e.g., Lewis acids like AlCl₃ for acylation) and temperature control to minimize side reactions. For example, coupling at 80–100°C in anhydrous conditions reduces decomposition .

- Optimization : Yield improvements (from ~50% to >75%) can be achieved by using high-purity dichlorophenyl precursors and optimizing stoichiometric ratios (e.g., 1:1.2 aryl halide to phenylboronic acid in Suzuki couplings). Solvent polarity adjustments (e.g., DMF vs. THF) also influence reaction efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Techniques :

- ¹H/¹³C NMR : Aromatic protons appear as multiplets between δ 7.2–8.1 ppm, with deshielding observed for protons ortho to electron-withdrawing Cl groups. Carbonyl carbons resonate at ~195–200 ppm .

- Mass Spectrometry (ESI) : Molecular ion peaks at m/z 290.0 [M+H]⁺, with fragment ions at m/z 154 (dichlorophenyl fragment) and 136 (phenyl ketone) .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound, and what validation experiments are necessary?

- Methodology :

- In Silico Docking : Use software like AutoDock Vina to screen against target libraries (e.g., kinases, GPCRs). Focus on hydrophobic pockets due to the compound's aromaticity and Cl substituents .

- MD Simulations : Assess binding stability over 100-ns trajectories. Validate with competitive binding assays (e.g., fluorescence polarization) and functional cell-based assays (e.g., cAMP modulation for GPCR targets) .

- Case Study : Analogues like GW 405833 showed CB2 receptor binding (Kᵢ = 37 nM), validated via radioligand displacement assays .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs across different studies?

- Approach :

- Orthogonal Assays : Confirm activity using both cell-free (e.g., enzymatic inhibition) and cell-based (e.g., luciferase reporter) systems to rule out assay-specific artifacts .

- Structural Analysis : Compare X-ray crystallography or cryo-EM data of target-bound vs. unbound states to identify conformational changes affecting activity .

- Example : Discrepancies in kinase inhibition profiles were resolved by verifying ATP-binding site occupancy via crystallography .

Q. How to design SAR studies for this compound derivatives to elucidate key functional groups influencing activity?

- Design :

- Analog Synthesis : Modify substituents (e.g., replace Cl with F, methyl, or methoxy groups) and assess changes in potency. For instance, replacing 2,3-Cl with 3,4-Cl reduced CB2 affinity by 10-fold .

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity. Tabulate results:

| Substituent | LogP | IC₅₀ (nM) |

|---|---|---|

| 2,3-Cl | 3.2 | 45 |

| 3,4-Cl | 3.5 | 450 |

| 2-F,3-Cl | 2.8 | 120 |

- Key Finding : Electron-withdrawing groups at the 2,3 positions enhance target engagement .

Methodological Guidance

Q. How to mitigate challenges in isolating this compound due to byproduct formation during synthesis?

- Solutions :

- Chromatography : Use gradient elution (hexane:EtOAc 9:1 to 7:3) on silica gel to separate ketone products from diaryl ether byproducts .

- Crystallization : Recrystallize from ethanol/water (3:1) to achieve >95% purity, monitored by HPLC (retention time: 4.1 min, 99% purity) .

Q. What analytical workflows are recommended for detecting trace impurities in this compound batches?

- Workflow :

HPLC-DAD : Use a C18 column with acetonitrile/water (65:35) mobile phase; detect impurities at 254 nm .

GC-MS : Identify volatile byproducts (e.g., chlorobenzene) with a DB-5 column and EI ionization .

Elemental Analysis : Confirm Cl content (theoretical: 24.5%; observed: 24.2–24.8%) to assess purity .

Data Contradiction Analysis

Q. How to address conflicting reports on the electrophilic reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Resolution :

- Kinetic Studies : Compare reaction rates with different nucleophiles (e.g., methoxide vs. amines) under standardized conditions. For example, Cl substituents at 2,3 positions reduce NAS reactivity due to steric hindrance, contradicting earlier claims of high reactivity .

- Computational Validation : DFT calculations (B3LYP/6-31G*) show a higher activation energy (ΔG‡ = 28 kcal/mol) for NAS at the 2-Cl position vs. 4-Cl analogues (ΔG‡ = 22 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.